

Technical Guide: 2-Methylcyclohexyl Acetate Structural Isomers

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Compound of Interest

Compound Name: 2-Methylcyclohexyl acetate

CAS No.: 54714-33-9

Cat. No.: B1589711

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Stereochemical Characterization, Synthesis, and Industrial Application

Executive Summary

2-Methylcyclohexyl acetate (2-MCHA) is a critical cycloaliphatic ester utilized primarily as a high-boiling solvent in the anthraquinone process for hydrogen peroxide production and as a functional fragrance ingredient (fruity/herbal notes).[1] Its utility is governed by its stereochemistry. The molecule possesses two chiral centers (C1 and C2), resulting in four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

For researchers and process chemists, the challenge lies not merely in synthesis, but in the stereoselective control and analytical differentiation of these isomers. The trans-isomer (diequatorial conformation) typically exhibits superior thermodynamic stability and distinct esterification kinetics compared to the cis-isomer.

Stereochemical Landscape & Conformational Analysis

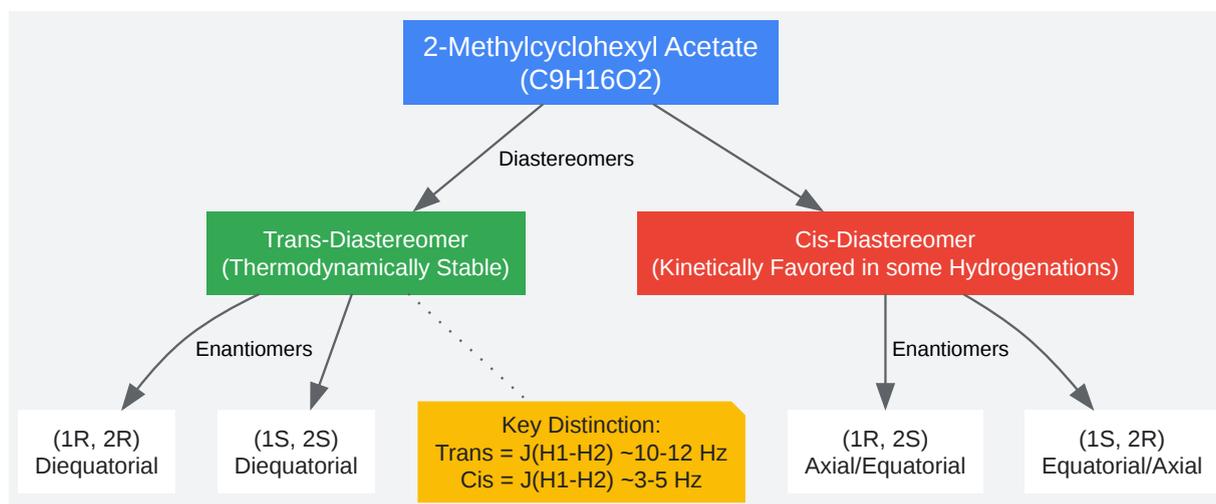
The physicochemical behavior of 2-MCHA is dictated by the cyclohexane ring's chair conformation. Understanding the thermodynamic preference of substituents is the key to predicting reactivity and NMR spectral features.

Thermodynamic Stability[2]

- **Trans-Isomer:** In the (1R,2R) or (1S,2S) configuration, both the methyl group and the acetoxy group can occupy equatorial positions simultaneously. This diequatorial conformation minimizes 1,3-diaxial steric interactions, making the trans-isomer the thermodynamic product.
- **Cis-Isomer:** In the (1R,2S) or (1S,2R) configuration, one substituent must be axial while the other is equatorial. The equilibrium shifts to place the bulkier group (typically the acetoxy group, though comparable to methyl) in the equatorial position, but the presence of an axial substituent introduces significant steric strain (~1.7 kcal/mol difference).

Isomer Hierarchy Diagram

The following diagram illustrates the structural relationships and classification of the 2-MCHA isomers.



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Figure 1: Stereochemical hierarchy of **2-Methylcyclohexyl acetate**, highlighting the divergence between thermodynamically stable trans-isomers and sterically strained cis-isomers.

Analytical Characterization (NMR & GC)

Distinguishing cis from trans is a routine requirement in protocol validation. The most reliable method is $^1\text{H-NMR}$ spectroscopy, specifically analyzing the carbinol proton at C1.

$^1\text{H-NMR}$ Distinction Protocol

The splitting pattern of the proton attached to the same carbon as the acetate group (H1) is diagnostic.

Feature	Trans-Isomer (Diequatorial)	Cis-Isomer (Axial/Equatorial)	Mechanistic Reason
H1 Conformation	Axial	Equatorial (predominant)	In trans, substituents are equatorial, forcing protons to be axial.
Coupling ()	Large (~10–12 Hz)	Small (~3–5 Hz)	Karplus equation: Axial-Axial dihedral angle is $\sim 180^\circ$ (large); Axial-Equatorial is $\sim 60^\circ$ (small).
Signal Width ()	Broad (> 20 Hz)	Narrow (< 12 Hz)	Sum of couplings is significantly larger for axial protons.
Chemical Shift	Upfield (lower ppm)	Downfield (higher ppm)	Equatorial protons are generally deshielded relative to axial protons.

Gas Chromatography (GC) Profile

On non-polar columns (e.g., DB-5, HP-5):

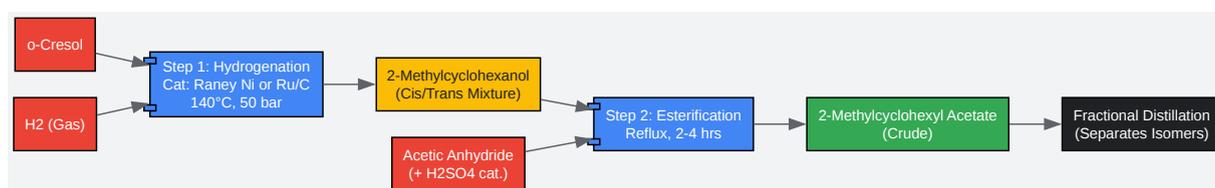
- Elution Order: The trans-isomer (lower boiling point due to more compact effective volume/lower dipole moment in some conformers) typically elutes before the cis-isomer.

- Odor Profile:
 - Trans: Intense fruity, banana, pineapple.[1]
 - Cis: Milder, more herbal/minty nuances.

Synthesis & Experimental Protocol

The industrial standard involves the hydrogenation of o-cresol followed by esterification. This two-step process allows for stereocontrol at the hydrogenation stage.

Synthesis Workflow Diagram



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Figure 2: Two-step synthesis pathway from o-cresol.[2] Stereochemistry is primarily determined during the hydrogenation step (Step 1).

Detailed Protocol: Acetylation of 2-Methylcyclohexanol

Note: This protocol assumes you have obtained 2-methylcyclohexanol (commercial or via hydrogenation). This step converts the alcohol to the acetate.

Reagents:

- 2-Methylcyclohexanol (mixed isomers): 114.2 g (1.0 mol)
- Acetic Anhydride: 122.5 g (1.2 mol)
- Catalyst: Conc. Sulfuric Acid (

): 0.5 mL

- Solvent: None (Neat reaction) or Cyclohexane (azeotropic removal of water if using Acetic Acid)

Procedure:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser protected by a calcium chloride drying tube.
- Charging: Add 2-methylcyclohexanol and the acid catalyst to the flask.
- Addition: Heat the mixture to 50°C. Dropwise add acetic anhydride over 45 minutes. The reaction is exothermic; maintain temperature between 60–70°C using an ice-water bath if necessary.
- Reflux: Once addition is complete, heat the mixture to 100°C for 2 hours to ensure complete conversion. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) or GC.[3][4]
- Quenching: Cool to room temperature. Pour the reaction mixture into 200 mL of ice water to hydrolyze excess acetic anhydride.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL diethyl ether or ethyl acetate.
- Neutralization: Wash the combined organic phases with Saturated solution until effervescence ceases (pH ~7), followed by brine.
- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Perform fractional distillation under vacuum.
 - Target Fraction: Collect the fraction boiling at ~75–80°C at 15 mmHg.

- Isomer Separation: Use a high-efficiency spinning band column if separation of cis and trans is required at this stage; otherwise, the product is a mixture.

Industrial Applications & Data Summary

Physicochemical Data Table

Property	Value (Mixed Isomers)	Notes
CAS Number	5726-19-2	
Molecular Weight	156.22 g/mol	
Boiling Point	186–189°C	Trans boils slightly lower than cis
Density	0.947 g/mL (20°C)	
Flash Point	68°C (Closed Cup)	Combustible Liquid
Solubility	Water: 0.44 g/L	Highly soluble in alcohols, ethers
LogP	2.75	Lipophilic

Application Context[1][3][4][6][11]

- H₂O₂ Production (Anthraquinone Process): 2-MCHA is a preferred solvent because of its high distribution coefficient for quinones and resistance to oxidation. The trans-isomer is often preferred for its slightly lower viscosity and higher stability.
- Fragrance: Used in "green" or "fruit" accords. The trans-isomer provides the "lift" (high volatility fruity notes), while the cis-isomer adds body (herbal/minty).

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